3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole
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Overview
Description
3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is a complex organic compound featuring a unique combination of bromine, trifluoromethyl, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole typically involves multiple steps:
Formation of the benzo[b][1,4]dioxepin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Pyrazole formation: The pyrazole ring is synthesized through a condensation reaction involving hydrazine derivatives and 1,3-diketones.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin ring.
Reduction: Reduction reactions can target the bromine atom or the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[b][1,4]dioxepin ring.
Reduction: Reduced forms of the pyrazole ring or debrominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly as anti-cancer or anti-inflammatory agents.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can interact with active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 3,4-dihydro-2H-1,4-benzo[b]thiazine
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of the benzo[b][1,4]dioxepin and pyrazole rings make 3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole unique. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C13H10BrF3N2O2 |
---|---|
Molecular Weight |
363.13 g/mol |
IUPAC Name |
3-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C13H10BrF3N2O2/c14-8-5-11-10(20-2-1-3-21-11)4-7(8)9-6-12(19-18-9)13(15,16)17/h4-6H,1-3H2,(H,18,19) |
InChI Key |
KRISNWQSQUPWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C3=NNC(=C3)C(F)(F)F)Br)OC1 |
Origin of Product |
United States |
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